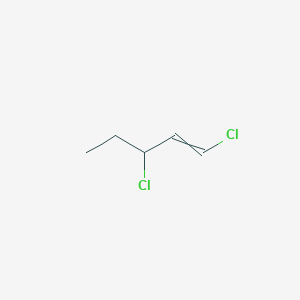
1,3-Dichloropent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloropent-1-ene is an organochlorine compound with the molecular formula C5H8Cl2 It is a colorless liquid with a characteristic sweet odor
Preparation Methods
1,3-Dichloropent-1-ene can be synthesized through several methods. One common synthetic route involves the chlorination of pent-1-ene. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The reaction can be represented as follows:
[ \text{C5H10} + \text{Cl2} \rightarrow \text{C5H8Cl2} + \text{H2} ]
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
1,3-Dichloropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Addition Reactions: The compound can undergo addition reactions with hydrogen halides (HX) to form 1,3-dihalopentanes.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form pentadienes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dichloropent-1-ene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the effects of organochlorine compounds on biological systems.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Dichloropent-1-ene exerts its effects involves its interaction with nucleophilic centers in molecules. The chlorine atoms in the compound are highly electronegative, making the carbon atoms they are attached to electrophilic. This electrophilicity allows the compound to react with nucleophiles, leading to various chemical transformations.
Comparison with Similar Compounds
1,3-Dichloropent-1-ene can be compared with other similar compounds such as 1,3-Dichloropropene and 1,4-Dichlorobutene. These compounds share similar chemical properties but differ in their molecular structures and specific applications. For example:
1,3-Dichloropropene: Used primarily as a soil fumigant in agriculture.
1,4-Dichlorobutene: Used in the synthesis of polymers and other industrial chemicals.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and applications.
Properties
CAS No. |
34372-14-0 |
|---|---|
Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
1,3-dichloropent-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-2-5(7)3-4-6/h3-5H,2H2,1H3 |
InChI Key |
ZGBIKMMXWAVLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


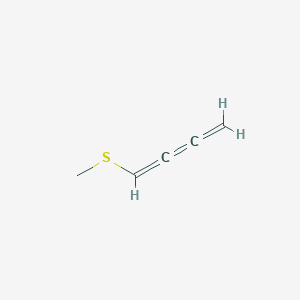

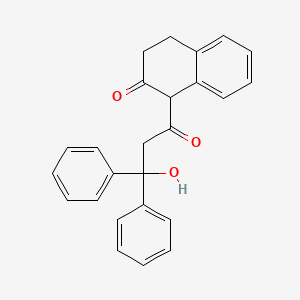
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
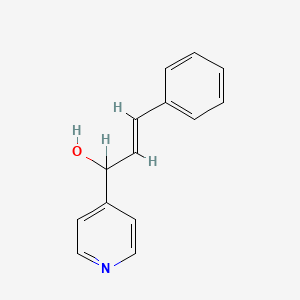
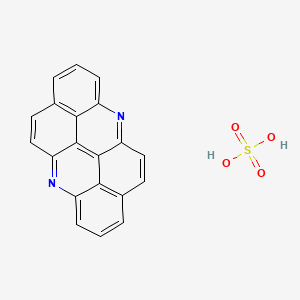
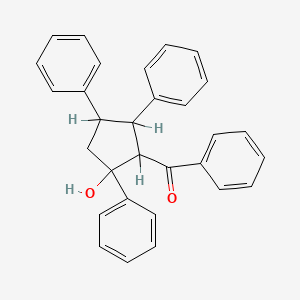
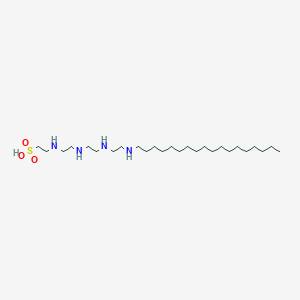

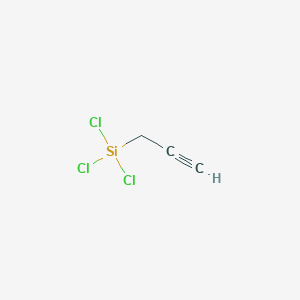
![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
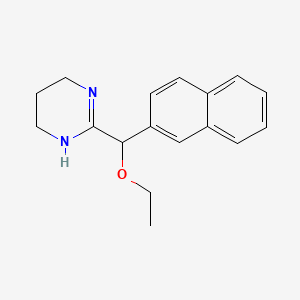
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
